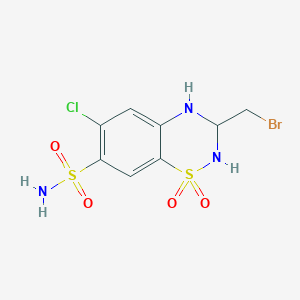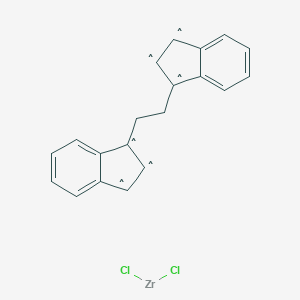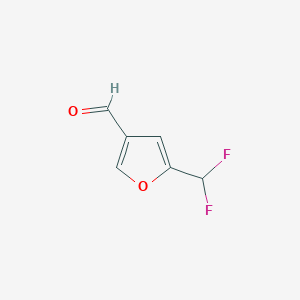
ナフタセン
概要
説明
科学的研究の応用
Naphthacene has a wide range of applications in scientific research:
Chemistry: Used as a molecular organic semiconductor in organic field-effect transistors and organic light-emitting diodes.
Biology: Naphthacene derivatives are components of the tetracycline class of antibiotics, which are used to treat bacterial infections.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dye lasers and as a sensitizer in chemiluminescence .
作用機序
Target of Action
Naphthacene, also known as Tetracene, is a polycyclic aromatic hydrocarbon . It is a key component of the tetracycline class of antibiotics . The primary targets of Naphthacene are bacterial cells, specifically their protein synthesis machinery . It binds to the 30S ribosomal subunit of bacteria, inhibiting the binding of aminoacyl-tRNA to the mRNA translation complex .
Mode of Action
Naphthacene interacts with its targets by binding reversibly to the bacterial 30S ribosomal subunit . This prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, disrupting protein synthesis . This disruption of protein synthesis hampers the growth and repair mechanisms of the bacteria, thereby exerting its antibacterial effect .
Biochemical Pathways
It is known that the compound interferes with protein synthesis in bacteria . By inhibiting the binding of aminoacyl-tRNA to the mRNA translation complex, Naphthacene disrupts the process of translation, a crucial step in the central dogma of molecular biology .
Pharmacokinetics
The pharmacokinetics of Naphthacene, as part of the tetracycline class of antibiotics, has been studied extensively . The compound is absorbed orally, and its absorption is decreased with the ingestion of certain medications, supplements, or foods that contain polyvalent cations, such as calcium and magnesium .
Result of Action
The primary result of Naphthacene’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Naphthacene prevents bacteria from growing and repairing themselves . This makes Naphthacene an effective antibacterial agent .
Action Environment
The action of Naphthacene can be influenced by various environmental factors. For instance, the presence of certain minerals can facilitate the abiotic transformation of Naphthacene, potentially affecting its antimicrobial activity . Furthermore, the compound’s absorption can be affected by the presence of certain substances in the gastrointestinal tract, such as calcium and magnesium .
生化学分析
Biochemical Properties
Naphthacene has been found to have various biological activities. For instance, it has been reported to have potent antitumor, anti-inflammatory, and antituberculosis activities
Cellular Effects
It is known that Naphthacene is a molecular organic semiconductor, used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This suggests that Naphthacene may have an impact on cellular processes related to these functions.
Molecular Mechanism
It is known that Naphthacene can be used as a gain medium in dye lasers as a sensitizer in chemoluminescence . This suggests that Naphthacene may interact with biomolecules in a way that influences these processes.
準備方法
Synthetic Routes and Reaction Conditions: Naphthacene can be synthesized through various methods, including the cyclodehydrogenation of suitable precursors. One common method involves the cyclization of stilbene derivatives under high-temperature conditions. Another approach is the Diels-Alder reaction followed by dehydrogenation.
Industrial Production Methods: Industrial production of naphthacene often involves the catalytic dehydrogenation of hydrocarbons. This process typically requires high temperatures and the presence of a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Naphthacene undergoes various chemical reactions, including:
Oxidation: Naphthacene can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of naphthacene can yield dihydro derivatives, which have different electronic properties.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the naphthacene molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed under controlled conditions.
Major Products:
Oxidation: Naphthacenequinone
Reduction: Dihydronaphthacene
Substitution: Nitro-naphthacene, sulfonated naphthacene
類似化合物との比較
Naphthalene: Composed of two fused benzene rings, it is simpler and less reactive than naphthacene.
Anthracene: Contains three fused benzene rings and shares some electronic properties with naphthacene but is less complex.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused rings, differing in its angular structure.
Uniqueness of Naphthacene: Naphthacene’s four-linearly fused benzene rings provide unique electronic properties, making it particularly valuable in organic electronics and as a component in antibiotics. Its ability to intercalate with DNA also sets it apart from simpler polycyclic aromatic hydrocarbons .
特性
IUPAC Name |
tetracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLREYGFSNHWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059045 | |
| Record name | Naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
"Orange leaflets from xylene"; melting point = 341 degrees C; [Merck Index] Has slight green fluorescence in daylight; [Hawley] | |
| Record name | Naphthacene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
92-24-0 | |
| Record name | Naphthacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthacene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ5Z6712R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
357 °C. [ChemIDplus] | |
| Record name | Naphthacene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of naphthacene?
A1: Naphthacene, also known as tetracene, has a molecular formula of C18H12 and a molecular weight of 228.29 g/mol.
Q2: What are some key features of the absorption spectrum of naphthacene?
A2: Naphthacene exhibits characteristic absorption bands in both the ultraviolet and visible regions. In the vapor phase, previously unresolved structure is apparent. [] In a 1:1 π-molecular complex with 1,2:4,5-pyromellitic dianhydride, a charge-transfer (CT) transition energy (ECT) is observed at 1.90 eV. []
Q3: What causes the wavelength dependence observed in the fluorescence spectrum of tetracene in p-terphenyl at 4.2 K?
A4: The wavelength dependence of the tetracene fluorescence spectrum in p-terphenyl at low temperatures is attributed to unusual crystal site relaxation processes occurring through electron-phonon coupling mechanisms. []
Q4: How does the photostability of naphthacene in evaporated films compare to that in solution?
A5: While naphthacene and rubrene exhibit similar photooxidation reactivity in solution, rubrene films are significantly more susceptible to photooxidation than naphthacene films. This difference is attributed to variations in molecular packing within the solid state. Conversely, pentacene, despite being easily photooxidized in solution, shows minimal enhancement in oxidation rate under light irradiation when in film form. This observation suggests a relationship between molecular packing and photooxidation susceptibility. []
Q5: What is the polarization energy of rubrene in the solid state and what does it indicate about its molecular packing?
A6: Rubrene exhibits a polarization energy of 0.6 eV in the solid state, which is approximately half the value observed for naphthacene. This finding suggests that rubrene molecules are loosely packed in the solid phase due to the steric hindrance imposed by the four phenyl substituents. []
Q6: How does the presence of naphthacene affect the fluorescence of anthracene?
A7: Naphthacene acts as a quencher for the fluorescence of anthracene. This quenching effect is attributed to energy transfer from anthracene to naphthacene, leading to the suppression of anthracene's blue fluorescence and the emergence of naphthacene's characteristic greenish-yellow fluorescence. This phenomenon has been observed in both solid and solution phases. [, ]
Q7: What can be inferred about the triplet excitation energy of azulene based on its interaction with naphthacene and anthracene?
A8: Azulene effectively quenches anthracene triplets but not naphthacene triplets. This observation suggests that the triplet excitation energy of azulene falls between that of anthracene and naphthacene, estimated to be between 31 and 39 kcal/mol (11,000–14,000 cm−1). []
Q8: How does the steepness coefficient of the Urbach rule relate to exciton self-trapping in tetracene crystals?
A9: The steepness coefficients (σ) derived from the Urbach rule analysis of the low-energy tails in the a- and b-polarized absorption bands of tetracene crystals provide insights into exciton-phonon coupling strength. The obtained values of σa′ = 1.37 ± 0.12 and σb′ = 1.58 ± 0.13 suggest intermediate exciton-phonon coupling, which, when considered alongside luminescence data, points to the presence of shallowly self-trapped excitons in tetracene. []
Q9: How does fused alkali nitrate react with naphthacene?
A10: Fused alkali nitrate oxidizes naphthacene to naphthacenequinone. This reaction is believed to proceed via the formation of 9-nitronaphthacene as an intermediate, which is subsequently oxidized to the quinone. []
Q10: What is the role of antimony trichloride (SbCl3) in the low-temperature hydrogenation of naphthacene by tetralin?
A11: SbCl3 acts as a catalyst and an oxidant in the low-temperature hydrogenation of naphthacene by tetralin. It facilitates the reaction by oxidizing naphthacene to its radical cation, which then reacts with tetralin to yield 5,12-dihydronaphthacene. []
Q11: What is a key synthetic application of the Diels-Alder reaction involving 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetraone and its relevance to naphthacene chemistry?
A12: The Diels-Alder reaction between 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetraone and appropriate dienes provides a synthetic route to a variety of naphthacene derivatives. This approach has been utilized in the synthesis of intermediates related to 11-deoxyanthracyclinones, highlighting the importance of this reaction in accessing structurally complex naphthacene-containing compounds. []
Q12: Can you elaborate on the homologation method for the preparation of substituted pentacenes and naphthacenes?
A13: The homologation method involves the conversion of phthalic acid ester derivatives to two-ring extended phthalic acid ester derivatives. This process is achieved through a series of transformations involving the formation of diynes and metallacyclopentadienes using transition metals like zirconium and rhodium. This method allows for the preparation of various substituted pentacenes and naphthacenes, showcasing its versatility in synthesizing these polycyclic aromatic hydrocarbons. []
Q13: What are the key performance characteristics of thin-film transistors based on naphthacene?
A15: Naphthacene-based thin-film transistors exhibit field-effect mobilities exceeding 0.1 cm2/Vs, current on/off ratios greater than 106, negative threshold voltages, and subthreshold slopes of 1 V/decade, making them suitable for large-area and low-cost electronics applications. [, ]
Q14: How does the performance of naphthacene-based organic thin-film transistors (OTFTs) compare to pentacene-based OTFTs?
A16: While both naphthacene and pentacene are promising organic semiconductors for OTFTs, naphthacene offers advantages in circuit fabrication. Naphthacene OTFTs can be fabricated without requiring active layer patterning or a level shift stage, which are necessary for pentacene OTFT circuits. This advantage stems from the favorable threshold voltage and subthreshold region electrical characteristics of naphthacene OTFTs. []
Q15: What is the significance of the high photosensitivity observed in naphthacene OTFTs?
A17: The high photosensitivity of naphthacene OTFTs makes them potentially valuable for applications involving phototransistors. This property allows for the direct modulation of transistor current using light, opening avenues for optical sensing and switching applications. []
Q16: What level of accuracy can be achieved in predicting the valence π → π* excitation energies of naphthacene using multireference perturbation theory with complete active space self-consistent field (CASSCF) reference functions?
A18: Calculations employing multireference perturbation theory with CASSCF reference functions can predict the valence π → π* excitation energies of naphthacene with an accuracy of 0.25 eV or better. This level of accuracy allows for reliable assignments of experimental one- and two-photon spectra and T-T spectra of low-lying valence excited states. []
Q17: How does the theoretical prediction of the gas-phase heat of formation for naphthacene compare to the accepted experimental value, and what is the proposed explanation for the discrepancy?
A19: Computational methods, including the W1-F12 method, predict a gas-phase heat of formation for naphthacene that is inconsistent with the accepted experimental value. The discrepancy suggests that the experimental value may need revision. A more realistic estimate based on computational results and data from lower acenes is ΔfH°298 [naphthacene(g)] = 74.25 ± 1 kcal/mol. []
Q18: What insights does the crystal structure of the 1:1 π-molecular complex of tetracene with 1,2:4,5-pyromellitic dianhydride provide?
A20: The crystal structure analysis reveals that the complex consists of centrosymmetric planar component molecules stacked alternately in columns along the a-axis. Both molecular planes are perpendicular to the a-axis with an interplanar separation of 3.36 Å. []
Q19: How does the rapid expansion of supercritical solutions (RESS) technique using CO2 contribute to the fabrication of tetracene thin films?
A21: The RESS technique utilizing CO2 enables the deposition of tetracene thin films with desirable structural properties. The resulting films exhibit a high density of submicron-sized grains, a Volmer–Weber growth mode, and regularly arranged structures in both horizontal and vertical directions on SiO2/Si substrates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
